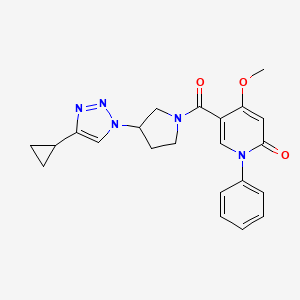

5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a complex organic molecule featuring a combination of triazole, pyrrolidine, and pyridinone moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a Mannich reaction or reductive amination.

Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The triazole and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medicinally, this compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its activity.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

- 5-(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Uniqueness

The uniqueness of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one lies in its cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles.

Would you like more detailed information on any specific section?

Actividad Biológica

The compound 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a novel synthetic organic molecule that incorporates a triazole ring, pyrrolidine moiety, and a methoxy-substituted phenylpyridine. This structural complexity suggests potential biological activities that warrant detailed investigation. This article summarizes the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structural Features and Synthesis

The compound's structure can be broken down into key components:

- Triazole Ring : Known for its role in medicinal chemistry, triazoles often exhibit antifungal and antibacterial properties.

- Pyrrolidine Moiety : This five-membered ring is frequently found in bioactive compounds and can influence pharmacokinetics and receptor interactions.

- Phenylpyridine : This structure is associated with various biological activities, including anticancer effects.

The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring via Huisgen cycloaddition and subsequent functionalization to introduce the pyrrolidine and phenylpyridine components.

Anticancer Properties

Research indicates that compounds with similar structural motifs have exhibited significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that pyrrolidine derivatives can selectively target CK1 kinases, which are implicated in various cancers .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Pyrrolidine Derivative A | CK1γ | 0.011 |

| Pyrrolidine Derivative B | CK1ε | 0.024 |

These findings suggest that this compound may also possess similar kinase inhibitory properties.

Antimicrobial Activity

The presence of the triazole ring is notable for its antimicrobial activity. Compounds featuring this moiety have demonstrated efficacy against various bacterial strains. The proposed mechanism includes interference with cell wall synthesis or inhibition of nucleic acid metabolism.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Cyclopropyl Substitution : The cyclopropyl group may enhance binding affinity to target proteins due to unique steric and electronic properties.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl Group | Increased potency against kinases |

| Methoxy Group | Improved solubility and bioavailability |

| Triazole Ring | Enhanced antimicrobial action |

Case Studies

Several studies have explored similar compounds with promising results:

- Pyrrolidine Derivatives in Cancer Therapy : A study demonstrated that pyrrolidine-based compounds showed selective cytotoxicity against breast cancer cell lines, suggesting potential for further development in targeted cancer therapies .

- Triazole Compounds Against Fungal Infections : Research highlighted the effectiveness of triazole derivatives in treating resistant fungal infections, underscoring the therapeutic potential of this functional group.

Propiedades

IUPAC Name |

5-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-30-20-11-21(28)26(16-5-3-2-4-6-16)13-18(20)22(29)25-10-9-17(12-25)27-14-19(23-24-27)15-7-8-15/h2-6,11,13-15,17H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKNMUQLJKNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.